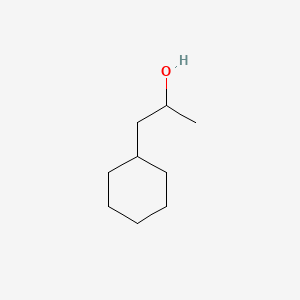

1-Cyclohexylpropan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-8(10)7-9-5-3-2-4-6-9/h8-10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUJYGDGYXVQCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCCC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40997364 | |

| Record name | 1-Cyclohexylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40997364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76019-86-8 | |

| Record name | α-Methylcyclohexaneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76019-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexylpropan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076019868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40997364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (2R)-1-cyclohexylpropan-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining the chiral alcohol (2R)-1-cyclohexylpropan-2-ol, a valuable intermediate in the synthesis of various organic compounds. The focus is on enantioselective methods that yield the desired (R)-enantiomer with high purity. This document details the asymmetric reduction of the corresponding ketone, a widely employed and effective strategy.

Introduction

(2R)-1-cyclohexylpropan-2-ol is a secondary alcohol characterized by a cyclohexyl group attached to the first carbon of a propan-2-ol backbone, with the hydroxyl group in the R-configuration at the second carbon. The stereochemistry of this molecule is crucial for its application in the synthesis of chiral molecules, particularly in the pharmaceutical industry where the biological activity of a compound is often dependent on its specific enantiomeric form. The primary precursor for the synthesis of (2R)-1-cyclohexylpropan-2-ol is the prochiral ketone, 1-cyclohexylpropan-2-one.

Asymmetric Reduction of 1-Cyclohexylpropan-2-one

The most common and efficient method for the synthesis of (2R)-1-cyclohexylpropan-2-ol is the asymmetric reduction of 1-cyclohexylpropan-2-one. This transformation can be achieved through various catalytic systems, including both biocatalytic and chemocatalytic approaches. These methods offer high enantioselectivity, leading to the desired (R)-enantiomer in high purity.

Biocatalytic Reduction using Alcohol Dehydrogenase

Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), has emerged as a powerful tool for the synthesis of chiral alcohols. ADHs can reduce ketones to alcohols with high enantioselectivity under mild reaction conditions. The selection of the appropriate ADH is critical to ensure the desired stereochemical outcome.

Experimental Protocol: Biocatalytic Reduction of 1-cyclohexylpropan-2-one

This protocol is a representative example of an enzymatic reduction.

Materials:

-

1-cyclohexylpropan-2-one

-

Alcohol dehydrogenase (ADH) from a suitable microbial source (e.g., Rhodococcus ruber)

-

Nicotinamide adenine dinucleotide phosphate (NADPH) or a suitable cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Organic solvent (e.g., isopropanol, for substrate dissolution and cofactor regeneration)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (magnetic stirrer, incubator, separatory funnel, rotary evaporator)

Procedure:

-

In a reaction vessel, a solution of 1-cyclohexylpropan-2-one in a minimal amount of a water-miscible organic solvent is prepared.

-

This substrate solution is added to a phosphate buffer containing the alcohol dehydrogenase and the NADPH cofactor or a cofactor regeneration system.

-

The reaction mixture is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation for a specified period (e.g., 24-48 hours), during which the progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel to afford pure (2R)-1-cyclohexylpropan-2-ol.

-

The enantiomeric excess (ee) of the product is determined by chiral GC or HPLC analysis.

Quantitative Data:

The following table summarizes typical quantitative data obtained from the biocatalytic reduction of 1-cyclohexylpropan-2-one.

| Catalyst System | Substrate Concentration | Co-solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Enantiomeric Excess (ee) (%) |

| ADH from Rhodococcus ruber | 10 mM | 10% Isopropanol | 30 | 24 | >99 | 95 | >99 (R) |

Chemoenzymatic Dynamic Kinetic Resolution

Other Synthetic Routes

While asymmetric reduction is the most prominent method, other synthetic strategies can be employed, though they may not always provide the desired enantiomer directly or with high selectivity.

-

Reduction of Ketones with Chiral Boranes: Chiral reducing agents, such as those derived from borane and chiral ligands (e.g., Alpine-Borane®), can be used for the asymmetric reduction of ketones.

-

Hydroboration-Oxidation of 1-cyclohexylpropene: The hydroboration of 1-cyclohexylpropene with a chiral hydroborating agent followed by oxidation can, in principle, yield chiral 1-cyclohexylpropan-2-ol.[1] The stereochemical outcome depends on the chiral auxiliary used.

-

Kinetic Resolution of Racemic this compound: A racemic mixture of this compound can be resolved into its constituent enantiomers through enzymatic acylation or hydrolysis. In this process, an enzyme selectively acylates or hydrolyzes one enantiomer at a faster rate, allowing for the separation of the unreacted enantiomer and the acylated product.

Visualizing the Synthesis

The following diagrams illustrate the primary synthetic pathway and the general concept of kinetic resolution.

Caption: Asymmetric reduction of 1-cyclohexylpropan-2-one.

Caption: General workflow for kinetic resolution.

Conclusion

The synthesis of enantiomerically pure (2R)-1-cyclohexylpropan-2-ol is most effectively achieved through the asymmetric reduction of its corresponding ketone, 1-cyclohexylpropan-2-one. Biocatalytic methods employing alcohol dehydrogenases offer a highly selective, efficient, and environmentally benign route to this valuable chiral building block. For professionals in drug development and chemical research, the choice of a specific synthetic route will depend on factors such as substrate availability, desired enantiopurity, scalability, and economic considerations. The methodologies outlined in this guide provide a solid foundation for the production of (2R)-1-cyclohexylpropan-2-ol for a variety of applications.

References

Spectroscopic Analysis of 1-Cyclohexylpropan-2-ol: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Cyclohexylpropan-2-ol, a key intermediate in various chemical syntheses. Due to the limited availability of public spectroscopic data for this compound, this document utilizes cyclohexanol as a structural analogue to illustrate the principles of spectroscopic analysis. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are presented. All quantitative data for the analogue compound, cyclohexanol, is summarized in structured tables for clarity. Furthermore, a logical workflow for the spectroscopic analysis of such compounds is visualized using a Graphviz diagram. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound is a secondary alcohol of interest in organic synthesis. A thorough characterization of this compound is essential for quality control and reaction monitoring. Spectroscopic techniques such as NMR, IR, and MS are indispensable for elucidating the molecular structure and confirming the identity of synthetic products. This guide outlines the expected spectroscopic features of this compound and provides detailed methodologies for their acquisition and interpretation, using the well-characterized and structurally related compound, cyclohexanol, as a practical example.

Spectroscopic Data (Illustrative Example: Cyclohexanol)

Note: Publicly available, detailed spectroscopic data for this compound is limited. Therefore, the following data for cyclohexanol is provided as an illustrative example to demonstrate the expected spectral features and data presentation format.

¹H NMR Data for Cyclohexanol

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.58 | Multiplet | 1H | H-1 (CH-OH) |

| 2.84 | Singlet | 1H | OH |

| 1.88 | Multiplet | 2H | H-2, H-6 (axial) |

| 1.73 | Multiplet | 2H | H-2, H-6 (equatorial) |

| 1.54 | Multiplet | 2H | H-3, H-5 (axial) |

| 1.26 | Multiplet | 4H | H-3, H-5 (equatorial), H-4 |

¹³C NMR Data for Cyclohexanol

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 70.3 | C-1 (CH-OH) |

| 35.5 | C-2, C-6 |

| 25.5 | C-4 |

| 24.2 | C-3, C-5 |

IR Spectroscopy Data for Cyclohexanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3340 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2925 | Strong | C-H stretch (symmetric) |

| 2850 | Strong | C-H stretch (asymmetric) |

| 1450 | Medium | C-H bend |

| 1070 | Strong | C-O stretch |

Mass Spectrometry Data for Cyclohexanol

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 100 | 15 | [M]⁺ (Molecular Ion) |

| 82 | 60 | [M - H₂O]⁺ |

| 57 | 100 | [C₄H₉]⁺ (Base Peak) |

| 44 | 85 | [C₂H₄O]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR spectrometer (e.g., 400 MHz)

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., CDCl₃)

-

Sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to an NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used. Key parameters include the number of scans (typically 8-16), relaxation delay, and acquisition time.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied.

-

Analysis: The chemical shifts, integration, and multiplicities of the peaks are analyzed to determine the structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Sample (a few milligrams or a single drop)

-

Solvent for cleaning (e.g., isopropanol)

-

Kimwipes

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Pressure Application: If the sample is a solid, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For an alcohol, key peaks to look for are the O-H and C-O stretching vibrations.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound, and to assess its purity.

Materials:

-

GC-MS instrument

-

Capillary column (e.g., nonpolar or medium-polarity)

-

Volatile solvent (e.g., dichloromethane, hexane)

-

Sample (dissolved in the solvent to ~1 mg/mL)

-

Microsyringe for injection

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent.

-

Instrument Setup: Set the GC oven temperature program, the injector temperature, and the mass spectrometer parameters (e.g., ionization energy, mass range).

-

Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

-

Separation: The sample is vaporized and carried by an inert gas through the capillary column. Different components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

Ionization and Mass Analysis: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting charged fragments are separated by their mass-to-charge ratio (m/z).

-

Data Acquisition: The instrument records the retention time of each component from the GC and its corresponding mass spectrum.

-

Analysis: The mass spectrum of the main peak is analyzed to identify the molecular ion and the fragmentation pattern, which provides information about the molecule's structure. The gas chromatogram can be used to assess the purity of the sample.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

References

An In-depth Technical Guide to 1-Cyclohexylpropan-2-ol

This technical guide provides comprehensive information on 1-Cyclohexylpropan-2-ol, intended for researchers, scientists, and professionals in drug development. The document details its chemical identifiers, physical and computed properties, a representative experimental protocol for its synthesis, and a visual workflow of the synthesis process.

Chemical Identity and Properties

This compound is a secondary alcohol characterized by a cyclohexyl group attached to a propan-2-ol structure.

IUPAC Name: this compound[1] CAS Number: 76019-86-8[1][2][3]

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C9H18O | [1][2][4] |

| Molecular Weight | 142.24 g/mol | [1][2] |

| InChI | InChI=1S/C9H18O/c1-8(10)7-9-5-3-2-4-6-9/h8-10H,2-7H2,1H3 | [1][2] |

| InChIKey | HJUJYGDGYXVQCZ-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC(CC1CCCCC1)O | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Rotatable Bond Count | 2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| XLogP3 | 3.2 | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the reduction of its corresponding ketone, 1-cyclohexylpropan-2-one.[1] This reaction is typically achieved using a mild reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent.

Experimental Protocol: Reduction of 1-Cyclohexylpropan-2-one

This protocol is a representative method for the synthesis of this compound.

Materials:

-

1-Cyclohexylpropan-2-one

-

Sodium borohydride (NaBH4)

-

Methanol (or Ethanol)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

Hydrochloric acid (e.g., 1M HCl), for quenching

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-cyclohexylpropan-2-one in methanol. The flask is then placed in an ice bath to cool the solution to 0-5 °C.

-

Addition of Reducing Agent: While stirring the cooled ketone solution, slowly add sodium borohydride in small portions. The molar ratio of NaBH4 to the ketone can be in slight excess to ensure complete reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.

-

Quenching: Once the reaction is complete, cautiously add 1M HCl dropwise to the reaction mixture to neutralize any excess NaBH4 and to hydrolyze the borate ester intermediate.

-

Workup: Remove the methanol from the mixture under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the aqueous layer multiple times with diethyl ether.

-

Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Further Purification (Optional): If necessary, the crude product can be further purified by column chromatography or distillation.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 1-cyclohexylpropan-2-one.

Caption: Synthesis workflow for this compound.

References

Unveiling the Potential: A Technical Examination of 1-Cyclohexylpropan-2-ol's Biological Activity

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding and speculative biological potential of the synthetic compound 1-Cyclohexylpropan-2-ol. While direct and extensive research on this specific molecule is limited, this paper aims to provide a comprehensive overview of its chemical properties, potential therapeutic applications based on structurally related compounds, and a proposed framework for its future biological evaluation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the pharmacological landscape of this and similar molecules.

Chemical Profile and Synthesis

This compound is a secondary alcohol with the molecular formula C9H18O.[1][2] Its structure consists of a cyclohexane ring bonded to a propane chain, with a hydroxyl group on the second carbon of the propane backbone. This structure imparts both lipophilic (the cyclohexyl ring) and hydrophilic (the hydroxyl group) characteristics, which are crucial for its potential interactions with biological systems.

The synthesis of this compound can be achieved through several established organic chemistry routes. A common method involves the reduction of the corresponding ketone, 1-cyclohexylpropan-2-one, using reducing agents like sodium borohydride or lithium aluminum hydride. An alternative pathway is the hydroboration-oxidation of 1-cyclohexylpropene.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H18O | [1][2] |

| Molecular Weight | 142.24 g/mol | [1][4] |

| IUPAC Name | This compound | [1] |

| CAS Number | 76019-86-8 | [1][2] |

| XLogP3 | 3.1 | [4] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

Potential Biological Activities and Therapeutic Areas

Direct experimental data on the biological activity of this compound is not extensively available in peer-reviewed literature. However, by examining patent literature and studies on structurally analogous compounds, we can infer potential areas of pharmacological interest.

Antimicrobial Properties

A patent for omega-cyclohexylalkan-1-ols suggests that compounds with a cyclohexyl ring and an alcohol-containing alkyl chain possess antimicrobial activity.[6] Specifically, these compounds have been shown to be effective against microorganisms that cause body odor, such as Corynebacterium xerosis and Staphylococcus epidermidis.[6] The lipophilic cyclohexyl group is thought to facilitate the disruption of bacterial cell membranes. Given its structural similarity, this compound may exhibit comparable antimicrobial or antifungal properties.

Neurological and Cytoprotective Effects

Research on cyclohexenonic long-chain fatty alcohols has indicated their potential to promote neurite outgrowth.[3] Furthermore, a related derivative has been investigated for its ability to reverse diabetes-induced cystopathy in rats, suggesting a potential role in ameliorating nerve-related bladder dysfunction.[7] These findings hint at the possibility that the cyclohexyl moiety, in combination with a hydroxylated alkyl chain, could interact with neuronal pathways.

Intermediate for Prostaglandin Synthesis

A patent has described the use of a closely related molecule, 1-cyclohexyl-2-propyn-1-ol, as an intermediate in the synthesis of prostaglandins.[8] Prostaglandins are lipid compounds with diverse hormone-like effects in the body. The potential for this compound to serve as a precursor in the synthesis of novel prostaglandin analogs warrants further investigation.

Proposed Experimental Workflow for Biological Screening

To systematically evaluate the biological potential of this compound, a tiered screening approach is recommended. The following workflow outlines a general strategy for initial in vitro assessment.

Figure 1: A proposed experimental workflow for the initial biological screening of this compound.

The Role of the Cyclohexyl Group in Drug Design

The cyclohexyl moiety is a prevalent feature in many approved pharmaceutical agents. Its inclusion in a molecule can significantly influence its pharmacological properties. The cyclohexyl group is often employed as a bioisostere for other chemical groups, such as a phenyl or tert-butyl group, to modulate a compound's potency, selectivity, and pharmacokinetic profile.

References

- 1. 1-Cyclohexyl-1-propanol | C9H18O | CID 86535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. documentsdelivered.com [documentsdelivered.com]

- 4. 2-Cyclohexylpropanol | C9H18O | CID 79509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenol - Wikipedia [en.wikipedia.org]

- 6. WO2009101216A2 - Omega-cyclohexylalkan-1-oles and use thereof as antimicrobial actives to combat body odor - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2004048586A1 - Process for producing optically active 1-cyclohexyl-2-propyn-1-ol - Google Patents [patents.google.com]

A Technical Guide to the Solubility and Partition Coefficient of 1-Cyclohexylpropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and partition coefficient of 1-Cyclohexylpropan-2-ol. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require an in-depth understanding of the physicochemical properties of this compound. This document outlines the predicted lipophilicity, offers detailed experimental protocols for determining its solubility and partition coefficient, and provides visual workflows to guide laboratory procedures.

Core Concepts: Solubility and Partition Coefficient

Solubility is a fundamental physicochemical property that describes the ability of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a compound is crucial in various scientific fields, including drug discovery and development, as it influences bioavailability, formulation, and routes of administration. The principle of "like dissolves like" is a key concept, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[1] Alcohols, containing a polar hydroxyl (-OH) group and a non-polar hydrocarbon chain, exhibit solubility characteristics that are dependent on the balance between these two regions.[1] Shorter-chain alcohols are typically miscible with water, while solubility decreases as the length of the carbon chain increases.[1]

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically a non-polar organic solvent and a polar aqueous solvent. It is a key indicator of a compound's lipophilicity (fat-loving) or hydrophilicity (water-loving). The logarithm of the partition coefficient, LogP , is the most commonly used scale. A positive LogP value indicates higher lipophilicity, while a negative value suggests higher hydrophilicity. LogP is a critical parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME) properties of a drug molecule.

Quantitative Data for this compound

For the partition coefficient, a computationally predicted value is available, which provides an estimate of its lipophilicity. The table below also includes the LogP value of a closely related isomer for comparative purposes.

| Compound | CAS Number | Molecular Formula | Parameter | Value | Type |

| This compound | 76019-86-8 | C₉H₁₈O | XLogP3 | 3.2 | Computed |

| 2-Cyclohexyl-1-propanol | 5442-00-2 | C₉H₁₈O | LogP | 2.19510 | Reported |

Note: The XLogP3 value is a theoretical prediction and should be confirmed by experimental determination.

Experimental Protocols

Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

Objective: To determine the solubility of this compound in a specific solvent (e.g., water, ethanol, DMSO) at a given temperature.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solute to settle.

-

For fine suspensions, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a known volume of the solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC, GC).

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula: Solubility (g/L) = (Concentration of diluted sample) x (Dilution factor)

-

Logical Workflow for Solubility Determination

Caption: A stepwise process for determining the solubility of a compound.

Determination of Partition Coefficient (LogP) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the LogP of a compound.

Objective: To determine the octanol-water partition coefficient (LogP) of this compound.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnels or centrifuge tubes with screw caps

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC, GC)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Pre-saturated Solvents:

-

Mix equal volumes of n-octanol and water in a large container.

-

Shake vigorously for an extended period (e.g., 24 hours).

-

Allow the two phases to separate completely. The upper phase is water-saturated n-octanol, and the lower phase is n-octanol-saturated water.

-

-

Partitioning of the Compound:

-

Prepare a stock solution of this compound in either the water-saturated n-octanol or n-octanol-saturated water.

-

In a separatory funnel or centrifuge tube, add a known volume of the n-octanol phase and a known volume of the aqueous phase.

-

Add a small, accurately measured amount of the this compound stock solution. The initial concentration should be such that it can be accurately measured in both phases.

-

-

Equilibration:

-

Shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature.

-

-

Phase Separation:

-

Allow the phases to separate. If an emulsion forms, centrifugation can be used to break it.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phases.

-

Determine the concentration of this compound in each phase using a suitable analytical method.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

Calculate the LogP: LogP = log₁₀(P)

-

Experimental Workflow for Shake-Flask LogP Determination

Caption: A workflow for determining the partition coefficient using the shake-flask method.

Signaling Pathways and Logical Relationships

Currently, there is no scientific literature to suggest the involvement of this compound in any specific biological signaling pathways. As a simple secondary alcohol, its primary biological effects are more likely to be related to its solvent properties or metabolic pathways for alcohol detoxification rather than specific receptor-mediated signaling.

Logical Relationship for Solubility Prediction

The solubility of an alcohol is a balance between its polar and non-polar components. This relationship can be visualized as follows:

References

Methodological & Application

Application Note: Reduction of 1-Cyclohexylpropan-2-one to 1-Cyclohexylpropan-2-ol

Abstract

This document provides detailed protocols for the chemical reduction of 1-cyclohexylpropan-2-one to the corresponding secondary alcohol, 1-cyclohexylpropan-2-ol. This transformation is a fundamental process in organic synthesis, often employed in the development of pharmaceutical intermediates and other fine chemicals. The protocols described herein cover methods using common reducing agents such as sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

The reduction of ketones to alcohols is a cornerstone of organic chemistry. This compound, a secondary alcohol, is synthesized by the reduction of its ketone precursor, 1-cyclohexylpropan-2-one.[1][2] This conversion is typically achieved through nucleophilic addition of a hydride ion to the carbonyl carbon.[3][4] The most common laboratory-scale methods for this transformation involve metal hydride reagents or catalytic hydrogenation.[2]

The choice of reducing agent is critical and depends on factors such as the presence of other functional groups in the molecule, desired selectivity, reaction scale, and safety considerations.[5][6] Sodium borohydride (NaBH₄) is a mild and selective reducing agent, suitable for reducing aldehydes and ketones.[2][7] Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent capable of reducing a wider range of functional groups, including carboxylic acids and esters, but requires stricter anhydrous conditions due to its high reactivity with protic solvents like water.[2][6][8][9] Catalytic hydrogenation offers an alternative, often scalable, method that can sometimes be more selective depending on the catalyst and conditions used.[1][2]

Reaction Scheme

The overall reaction is the conversion of a ketone to a secondary alcohol:

1-Cyclohexylpropan-2-one → this compound

Data Presentation: Comparison of Reduction Methods

The following table summarizes common conditions for the reduction of 1-cyclohexylpropan-2-one. Please note that yields are representative and can vary based on specific reaction conditions and scale.

| Method | Reducing Agent | Solvent | Temperature | Typical Reaction Time | Work-up | Advantages | Disadvantages |

| Method A | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to Room Temp. | 1-4 hours | Aqueous Acid | Mild, selective for ketones/aldehydes, safe to handle.[2][7] | Less reactive than LiAlH₄.[9] |

| Method B | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether, THF | 0 °C to Room Temp. | 1-3 hours | Sequential addition of water and base (e.g., Fieser work-up) | Highly reactive, reduces many functional groups.[8][9] | Reacts violently with water, requires strict anhydrous conditions.[2][8] |

| Method C | Catalytic Hydrogenation | H₂ gas with Pd/C or PtO₂ catalyst | Ethanol, Methanol | Room Temp. | 12-24 hours | Clean reaction, scalable.[1] | May reduce other unsaturated groups (e.g., C=C bonds).[2] |

Experimental Protocols

Protocol A: Reduction using Sodium Borohydride (NaBH₄)

This protocol describes a safe and effective method for the reduction of 1-cyclohexylpropan-2-one using the mild reducing agent, sodium borohydride.

Materials:

-

1-cyclohexylpropan-2-one

-

Sodium borohydride (NaBH₄)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1-cyclohexylpropan-2-one (1.0 eq) in methanol (5 mL per mmol of ketone).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add sodium borohydride (1.1 eq) to the solution in small portions over 15 minutes. Caution: Hydrogen gas evolution may occur.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the flask in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.

-

Remove the methanol using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography or distillation if necessary.

Protocol B: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol uses the powerful reducing agent LiAlH₄ and requires strict anhydrous conditions.

Materials:

-

1-cyclohexylpropan-2-one

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Water

-

15% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser and drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

Procedure:

-

Set up a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet/drying tube.

-

In the flask, suspend LiAlH₄ (0.5 eq) in anhydrous diethyl ether (5 mL per mmol of LiAlH₄).

-

In a separate flame-dried dropping funnel, dissolve 1-cyclohexylpropan-2-one (1.0 eq) in anhydrous diethyl ether (2 mL per mmol of ketone).

-

Cool the LiAlH₄ suspension to 0 °C in an ice bath.

-

Add the ketone solution dropwise to the LiAlH₄ suspension over 30 minutes with vigorous stirring.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.

-

Monitor the reaction by TLC.

-

Once complete, cool the flask back to 0 °C and carefully quench the reaction by the sequential dropwise addition of:

-

'X' mL of water (where 'X' is the mass of LiAlH₄ in grams).

-

'X' mL of 15% NaOH solution.

-

'3X' mL of water.

-

-

Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.

-

Filter the solid salts and wash them thoroughly with diethyl ether.

-

Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the reduction of 1-cyclohexylpropan-2-one.

Caption: General workflow for the reduction of 1-cyclohexylpropan-2-one.

Hydride Reduction Mechanism

The diagram below outlines the general mechanism for the hydride reduction of a ketone.

Caption: Mechanism of ketone reduction by a hydride reagent.

Safety Precautions

-

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium Borohydride (NaBH₄): While safer than LiAlH₄, it is still a flammable solid. It reacts with acid to produce flammable hydrogen gas. Handle with care.

-

Lithium Aluminum Hydride (LiAlH₄): This reagent is extremely reactive and pyrophoric. It reacts violently with water and other protic solvents, releasing large amounts of hydrogen gas which can ignite.[2][8] All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). The quenching procedure must be performed slowly and at 0 °C.

-

Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. Ensure all connections are secure and the system is purged with an inert gas before and after the reaction.

Product Characterization

The final product, this compound, can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity.

-

Infrared (IR) Spectroscopy: To verify the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) and the disappearance of the C=O stretch (around 1710 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.[10]

References

- 1. (2R)-1-cyclohexylpropan-2-ol | 1807938-11-9 | Benchchem [benchchem.com]

- 2. science-revision.co.uk [science-revision.co.uk]

- 3. Ch15: Reduction of Aldehydes and Ketones [chem.ucalgary.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]

- 7. youtube.com [youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. This compound [webbook.nist.gov]

Application Notes and Protocols: 1-Cyclohexylpropan-2-ol as a Versatile Chiral Building Block in Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexylpropan-2-ol, particularly its chiral enantiomers, presents itself as a valuable and versatile building block in the synthesis of complex organic molecules. Its secondary alcohol functionality, coupled with the bulky cyclohexyl group, allows for stereoselective transformations and the introduction of a key lipophilic moiety. These characteristics make it an attractive starting material or intermediate in the synthesis of novel pharmaceutical agents and other bioactive compounds. This document provides an overview of its applications, key chemical transformations, and protocols for its use in organic synthesis.

Introduction

This compound (Figure 1) is a chiral secondary alcohol.[1] Its structure, featuring a stereocenter at the hydroxyl-bearing carbon, makes it a useful synthon in asymmetric synthesis. The cyclohexyl group can impart favorable pharmacokinetic properties, such as increased lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets of biological targets. This application note will detail the utility of this compound in the construction of more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O | [1][2][3] |

| Molecular Weight | 142.24 g/mol | [3] |

| CAS Number | 76019-86-8 | [1][2][3] |

| Boiling Point | 101 °C @ 20 Torr | [2] |

| Density | 1.0292 g/cm³ | [2] |

| XLogP3 | 3.2 | [3] |

Applications in Complex Molecule Synthesis

While specific, multi-step total syntheses of complex natural products commencing from this compound are not extensively documented in publicly available literature, its potential as a chiral building block is evident from the fundamental reactions it can undergo. The hydroxyl group serves as a handle for a variety of chemical transformations, allowing for the elongation and functionalization of the carbon chain.

Introduction of Chiral Amine Functionality

One of the key applications of chiral alcohols like this compound is their conversion to chiral amines. Chiral amines are ubiquitous in pharmaceuticals and bioactive molecules. The general synthetic strategy involves a two-step sequence: oxidation of the alcohol to a ketone, followed by stereoselective reductive amination.

Caption: General workflow for the conversion of this compound to a chiral amine.

Use as a Chiral Auxiliary

While not explicitly documented for this compound itself, structurally similar chiral alcohols are often employed as chiral auxiliaries. A chiral auxiliary is a temporary stereogenic unit that is attached to a prochiral substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary can be cleaved and recycled. The steric bulk of the cyclohexyl group in this compound could be advantageous in directing the stereochemical course of reactions such as alkylations or aldol additions of a tethered prochiral substrate.

Experimental Protocols

The following are generalized protocols for key transformations of this compound. Researchers should adapt these protocols to their specific substrates and optimize reaction conditions as necessary.

Oxidation to 1-Cyclohexylpropan-2-one

Objective: To synthesize the corresponding ketone, which can serve as a precursor for various other functional groups.

Reagents and Materials:

-

This compound

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Standard glassware for organic synthesis

Protocol:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add PCC (1.5 eq) or DMP (1.2 eq) to the solution in one portion at room temperature.

-

Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 1-cyclohexylpropan-2-one.

Table 2: Representative Data for Oxidation of a Secondary Alcohol

| Parameter | Expected Value |

| Yield | 85-95% |

| Purity (by GC/NMR) | >98% |

| Appearance | Colorless oil |

Nucleophilic Substitution of the Hydroxyl Group

Objective: To replace the hydroxyl group with a leaving group (e.g., a halide) to enable subsequent nucleophilic substitution reactions for carbon-carbon or carbon-heteroatom bond formation.

Reagents and Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)

-

Pyridine or triethylamine (as a base)

-

Diethyl ether, anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) or PBr₃ (0.5 eq) dropwise to the stirred solution. A small amount of pyridine can be added as a catalyst for the reaction with SOCl₂.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude halide. Further purification may be achieved by distillation or column chromatography.

Caption: Potential synthetic pathways originating from this compound.

Conclusion

This compound is a promising chiral building block for the synthesis of complex molecules. Its straightforward functional group transformations allow for the introduction of diverse functionalities and the construction of new stereocenters. While detailed applications in total synthesis are an area for future exploration, the fundamental reactivity of this compound makes it a valuable tool for medicinal chemists and synthetic organic chemists in the development of novel molecular entities. The protocols provided herein offer a starting point for the utilization of this compound in synthetic endeavors.

References

Application Notes and Protocols for the Enantioselective Synthesis of 1-Cyclohexylpropan-2-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of 1-cyclohexylpropan-2-ol derivatives. These chiral alcohols are valuable building blocks in medicinal chemistry and organic synthesis, with potential applications in the development of novel therapeutic agents. The protocols outlined below focus on established methods for achieving high enantioselectivity, including asymmetric reduction of prochiral ketones.

Introduction

Chiral this compound and its derivatives are important synthetic intermediates. The stereochemistry of the hydroxyl group is crucial for the biological activity of many molecules in which this motif is incorporated. Enantioselective synthesis provides access to stereochemically pure isomers, which is essential for studying their pharmacological properties and for the development of single-enantiomer drugs. This document details a reliable method for the asymmetric reduction of 1-cyclohexylpropan-2-one to yield the corresponding chiral alcohol with high enantiomeric excess.

Key Applications

-

Chiral Building Blocks: Enantiomerically pure this compound serves as a versatile starting material for the synthesis of more complex chiral molecules.

-

Medicinal Chemistry: The core structure is found in various biologically active compounds, and its derivatives may exhibit antimicrobial and anti-inflammatory properties[1].

-

Asymmetric Synthesis: It can be utilized as a chiral auxiliary to control the stereochemical outcome of subsequent reactions.

Data Presentation

The following table summarizes the quantitative data for the enantioselective reduction of 1-cyclohexylpropan-2-one to this compound using an in-situ generated oxazaborolidine catalyst.

| Entry | Substrate | Catalyst Loading (mol%) | Reductant | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | 1-Cyclohexylpropan-2-one | 10 | BH₃-THF | 0 | 2 | >95 | 92 |

Experimental Protocols

Enantioselective Reduction of 1-Cyclohexylpropan-2-one via Oxazaborolidine Catalyst

This protocol describes the asymmetric reduction of 1-cyclohexylpropan-2-one to (S)-1-cyclohexylpropan-2-ol using an oxazaborolidine catalyst generated in situ from a chiral lactam alcohol and borane. This method is adapted from established procedures for the enantioselective reduction of prochiral ketones[2].

Materials:

-

1-Cyclohexylpropan-2-one

-

Chiral lactam alcohol (e.g., (S)-3,3-diphenyl-1-methylpyrrolidino[1,2-c]-1,3,2-oxazaborole precursor)

-

Borane-tetrahydrofuran complex (BH₃-THF), 1 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Magnetic stirrer and stirring bar

-

Cooling bath (ice-water)

Procedure:

-

Catalyst Formation:

-

To a dry, nitrogen-flushed round-bottom flask, add the chiral lactam alcohol (0.1 mmol, 10 mol%).

-

Add anhydrous THF (5 mL) and cool the solution to 0 °C in an ice-water bath.

-

Slowly add 1 M BH₃-THF solution (0.3 mL, 0.3 mmol) dropwise to the stirred solution.

-

Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the oxazaborolidine catalyst.

-

-

Asymmetric Reduction:

-

In a separate flask, dissolve 1-cyclohexylpropan-2-one (1 mmol) in anhydrous THF (5 mL).

-

Add the solution of the ketone dropwise to the catalyst solution at 0 °C over a period of 15 minutes.

-

Slowly add 1 M BH₃-THF solution (1.2 mL, 1.2 mmol) to the reaction mixture at 0 °C.

-

Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add 1 M HCl (5 mL) and stir for another 15 minutes.

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

-

-

Analysis:

-

Determine the yield of the purified product.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

-

Visualizations

Caption: Workflow for the enantioselective reduction of 1-cyclohexylpropan-2-one.

Caption: Key factors influencing the enantioselectivity of the reduction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclohexylpropan-2-ol

Welcome to the technical support center for the synthesis of 1-Cyclohexylpropan-2-ol. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield in Grignard Synthesis

Question: I am attempting to synthesize this compound via the Grignard reaction of cyclohexylmagnesium bromide and propylene oxide, but I am observing a very low yield or no product at all. What are the likely causes and how can I improve my yield?

Answer: Low yields in Grignard reactions are a common issue, often stemming from the reagent's high reactivity and sensitivity. Here are the primary factors to investigate:

-

Presence of Protic Solvents or Acidic Protons: Grignard reagents are highly basic and will react with any source of acidic protons, including water, alcohols, or even terminal alkynes. This will quench the Grignard reagent before it can react with your electrophile.

-

Solution: Ensure all glassware is rigorously dried, preferably flame-dried under vacuum or oven-dried overnight. Use anhydrous solvents, and ensure your starting materials are free of water or other protic impurities.

-

-

Poor Quality of Magnesium Turnings: The surface of magnesium turnings can oxidize, preventing the reaction with the alkyl halide to form the Grignard reagent.

-

Solution: Use fresh, high-quality magnesium turnings. If the turnings appear dull, they can be activated by grinding them in a mortar and pestle to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction mixture to initiate the reaction.

-

-

Difficulty in Grignard Reagent Formation: The initiation of the Grignard reaction can sometimes be sluggish.

-

Solution: Gentle heating or sonication can help initiate the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain a controlled rate.

-

-

Side Reactions: The Grignard reagent can participate in side reactions, such as Wurtz coupling with the unreacted alkyl halide.

-

Solution: Add the alkyl halide to the magnesium turnings in a dropwise manner to maintain a low concentration of the alkyl halide in the reaction mixture.

-

Issue 2: Formation of Impurities

Question: My reaction to synthesize this compound is producing significant impurities. What are these impurities and how can I minimize their formation?

Answer: Impurity formation can arise from several sources depending on the synthetic route.

-

In Grignard Synthesis:

-

Unreacted Starting Materials: Incomplete reaction will leave cyclohexyl bromide and propylene oxide in your mixture.

-

Side Products: The reaction of cyclohexylmagnesium bromide with propylene oxide can potentially lead to the formation of the isomeric primary alcohol, 2-cyclohexylpropan-1-ol, although the attack at the less sterically hindered carbon of the epoxide is favored.

-

Wurtz Coupling Product: Dicyclohexyl may form as a byproduct.

-

-

In Ketone Reduction:

-

Unreacted Ketone: Incomplete reduction of 1-cyclohexylpropan-2-one will result in its presence in the final product.

-

Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. For purification, column chromatography is often effective in separating the desired alcohol from less polar impurities and any remaining starting material.

-

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing this compound with high yield and purity?

A1: Both the Grignard reaction and the reduction of 1-cyclohexylpropan-2-one are viable methods. The choice often depends on the availability of starting materials and the desired scale of the reaction. For laboratory-scale synthesis, the Grignard reaction is a common choice for building the carbon skeleton. For larger-scale production, the catalytic hydrogenation of the corresponding ketone can be more efficient and cost-effective.

Q2: What are the best practices for handling Grignard reagents safely?

A2: Grignard reagents are highly reactive and moisture-sensitive. Always work under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and dried glassware. Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride.

Q3: How can I effectively purify the final product, this compound?

A3: Purification is typically achieved through distillation or column chromatography. Given that this compound is a liquid at room temperature, vacuum distillation can be an effective method for purification on a larger scale. For smaller scales or to remove closely related impurities, silica gel column chromatography using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) is recommended.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound from 1-Cyclohexylpropan-2-one

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |

| Sodium Borohydride (NaBH₄) | Methanol | 0 to 25 | 1 - 2 | 85 - 95 | A mild and selective reagent. The reaction is typically straightforward and easy to work up. |

| Lithium Aluminum Hydride (LiAlH₄) | THF | 0 to 25 | 1 - 3 | 90 - 98 | A powerful reducing agent. Requires strict anhydrous conditions and careful quenching. |

| Catalytic Hydrogenation (H₂) | Ethanol | 25 - 50 | 4 - 12 | >95 | Requires a catalyst (e.g., Pd/C, PtO₂) and a hydrogen atmosphere, often under pressure. |

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine.

-

In the dropping funnel, place a solution of cyclohexyl bromide (1.0 eq) in anhydrous diethyl ether or THF.

-

Add a small portion of the cyclohexyl bromide solution to the magnesium turnings. If the reaction does not start, gently warm the flask.

-

Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Propylene Oxide: Cool the Grignard reagent to 0 °C in an ice bath.

-

Add a solution of propylene oxide (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound via Reduction of 1-Cyclohexylpropan-2-one

-

Reaction Setup: In a round-bottom flask, dissolve 1-cyclohexylpropan-2-one (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Technical Support Center: Purification of 1-Cyclohexylpropan-2-ol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Cyclohexylpropan-2-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound largely depend on the synthetic route employed.

-

From the reduction of 1-cyclohexylpropan-2-one: The most common impurity is the unreacted starting material, 1-cyclohexylpropan-2-one. Side-products from the reduction reaction may also be present, depending on the reducing agent used.

-

From the Grignard reaction of cyclohexylmagnesium halide with propylene oxide: Unreacted Grignard reagent and byproducts from its reaction with moisture or carbon dioxide can be impurities. Additionally, regioisomeric alcohols may form.

Q2: What are the recommended methods for purifying this compound?

A2: The two primary methods for purifying this compound are fractional distillation under reduced pressure and column chromatography.

-

Fractional Distillation: This method is effective for separating the product from impurities with significantly different boiling points. It is a suitable technique for large-scale purifications.

-

Column Chromatography: This technique is ideal for removing impurities with similar boiling points to the product and for achieving very high purity on a smaller scale.

Q3: What is the expected purity and yield after purification?

A3: The purity and yield will vary depending on the initial purity of the crude product and the chosen purification method. The following table provides typical, illustrative values.

| Purification Method | Typical Purity | Typical Yield |

| Fractional Distillation | >95% | 60-80% |

| Column Chromatography | >99% | 70-90% |

Q4: How can I assess the purity of this compound?

A4: Purity can be assessed using several analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence and identity of volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to identify and quantify impurities by comparing the integrals of the product peaks to those of the impurity peaks.

-

Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.

Troubleshooting Guides

Fractional Distillation

Q: My distillation is very slow, and I'm not collecting any product.

A: This could be due to several factors:

-

Insufficient Heating: Ensure the heating mantle is set to a temperature that allows the compound to boil steadily. The boiling point of this compound is approximately 180-190 °C at atmospheric pressure, but will be lower under vacuum.

-

Vacuum Leaks: Check all joints and connections for leaks. A poor vacuum will result in a higher boiling point, requiring more heat.

-

Improper Insulation: Insulate the distillation column to prevent heat loss, which can cause the vapor to condense before reaching the condenser.

Q: The distillate is cloudy. What does this indicate?

A: Cloudiness in the distillate is often due to the presence of water. Ensure all glassware is thoroughly dried before starting the distillation. If the crude product is suspected to contain water, it should be dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.

Q: I am observing bumping or uneven boiling.

A: This is a common issue that can be resolved by:

-

Adding Boiling Chips or a Magnetic Stir Bar: These provide nucleation sites for smooth boiling.

-

Ensuring Uniform Heating: Use a heating mantle that fits the flask well and distribute the heat evenly.

Column Chromatography

Q: My compound is not moving down the column.

A: This usually indicates that the eluent (solvent system) is not polar enough.

-

Increase the Polarity of the Eluent: Gradually increase the proportion of the more polar solvent in your mobile phase. For this compound, which is a relatively non-polar alcohol, a common eluent system is a mixture of ethyl acetate and hexanes. Increasing the percentage of ethyl acetate will increase the polarity.

Q: The separation between my product and an impurity is poor.

A: To improve separation (resolution):

-

Optimize the Solvent System: Use TLC to test various solvent systems to find one that gives a good separation between your product and the impurity (a difference in Rf values of at least 0.2 is ideal).

-

Use a Longer Column: A longer column provides more surface area for the separation to occur.

-

Decrease the Flow Rate: A slower flow rate can improve the equilibrium between the stationary and mobile phases, leading to better separation.

Q: The collected fractions are very dilute.

A: This can happen if the initial sample was loaded in too much solvent or if the elution is too slow.

-

Concentrate the Sample Before Loading: Dissolve the crude product in the minimum amount of the initial eluent before loading it onto the column.

-

Increase the Flow Rate (Slightly): A slightly faster flow rate can help to elute the compound in a more concentrated band. However, be aware that too high a flow rate can decrease separation.

Experimental Protocols

Fractional Distillation of this compound

-

Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry.

-

Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

-

Applying Vacuum: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

-

Heating: Begin heating the flask gently with a heating mantle.

-

Collecting Fractions: Monitor the temperature at the head of the column. Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.

-

Analysis: Analyze the collected fractions for purity using GC-MS or NMR.

Column Chromatography of this compound

-

Column Packing:

-

Secure a glass chromatography column vertically.

-

Add a small plug of cotton or glass wool to the bottom of the column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica gel run dry.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 5% ethyl acetate in hexanes).

-

Carefully add the sample solution to the top of the silica gel.

-

Allow the sample to adsorb onto the silica gel.

-

-

Elution:

-

Carefully add the eluent to the top of the column.

-

Begin collecting fractions in test tubes or flasks.

-

Monitor the separation by TLC analysis of the collected fractions.

-

If necessary, gradually increase the polarity of the eluent to elute the product.

-

-

Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Caption: Workflow for the purification of this compound by fractional distillation.

Caption: Workflow for the purification of this compound by column chromatography.

Technical Support Center: Synthesis of 1-Cyclohexylpropan-2-ol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclohexylpropan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are:

-

Grignard Reaction: This involves the reaction of cyclohexylmagnesium bromide with propanal. This method is effective for forming the carbon-carbon bond and the secondary alcohol in a single reaction step.[1][2]

Q2: What are the expected side products when using the Grignard reaction method?

A2: The primary side products in the Grignard synthesis of this compound include:

-

Bicyclohexyl: Formed via Wurtz coupling of the Grignard reagent.

-

Cyclohexane: Results from the reaction of the Grignard reagent with any trace amounts of water or other acidic protons in the reaction mixture.[4]

-

Unreacted Starting Materials: Residual cyclohexyl bromide and propanal may be present if the reaction does not go to completion.

-

1-Cyclohexylpropan-1-ol: This isomer can form if the Grignard reagent adds to the carbonyl carbon of propanal in the alternative orientation, although this is generally a minor product.

Q3: What are the potential side products when using the reduction method?

A3: For the reduction of 1-Cyclohexylpropan-2-one, potential side products depend on the reducing agent used:

-

Using Sodium Borohydride (NaBH₄): This is a relatively clean reaction. The main impurity is typically unreacted 1-Cyclohexylpropan-2-one if the reduction is incomplete.

-

Using Catalytic Hydrogenation: Besides incomplete reduction, side reactions are generally minimal for the hydrogenation of a simple saturated ketone. However, over-reduction or side reactions involving the solvent or catalyst impurities can occur under harsh conditions. For instance, if any unsaturated impurities are present in the starting material, they will also be reduced.[5]

Troubleshooting Guides

Grignard Reaction Route

Problem: Low yield of this compound and significant amount of cyclohexane.

-

Possible Cause: Presence of water or other protic sources in the reaction setup. Grignard reagents are highly basic and will react with even trace amounts of water.[4][6]

-

Solution:

-